

understanding Caspase-8 dependent cell death

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Caspase-8 Inhibitor II

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An In-depth Technical Guide to Caspase-8 Dependent Cell Death

For Researchers, Scientists, and Drug Development Professionals

Introduction

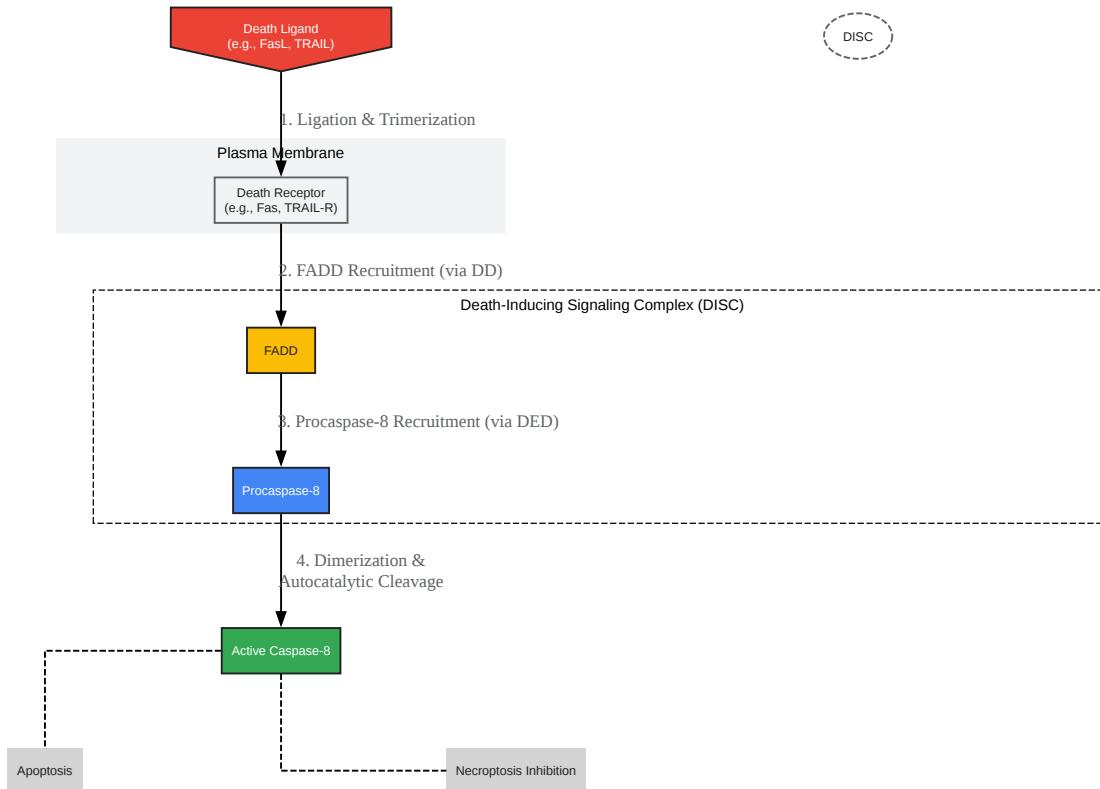
Caspase-8 is a pivotal initiator caspase that functions as a central regulator of cellular fate, orchestrating multiple pathways of programmed cell death.^{[1][2]} Initially identified for its essential role in the extrinsic apoptosis pathway, its functions are now known to extend to the regulation of necroptosis and pyroptosis, placing it at a critical intersection of cell survival and inflammatory signaling.^{[3][4]} This guide provides a detailed examination of the molecular mechanisms governing Caspase-8 dependent cell death, offers quantitative insights into these pathways, and presents detailed experimental protocols for their investigation.

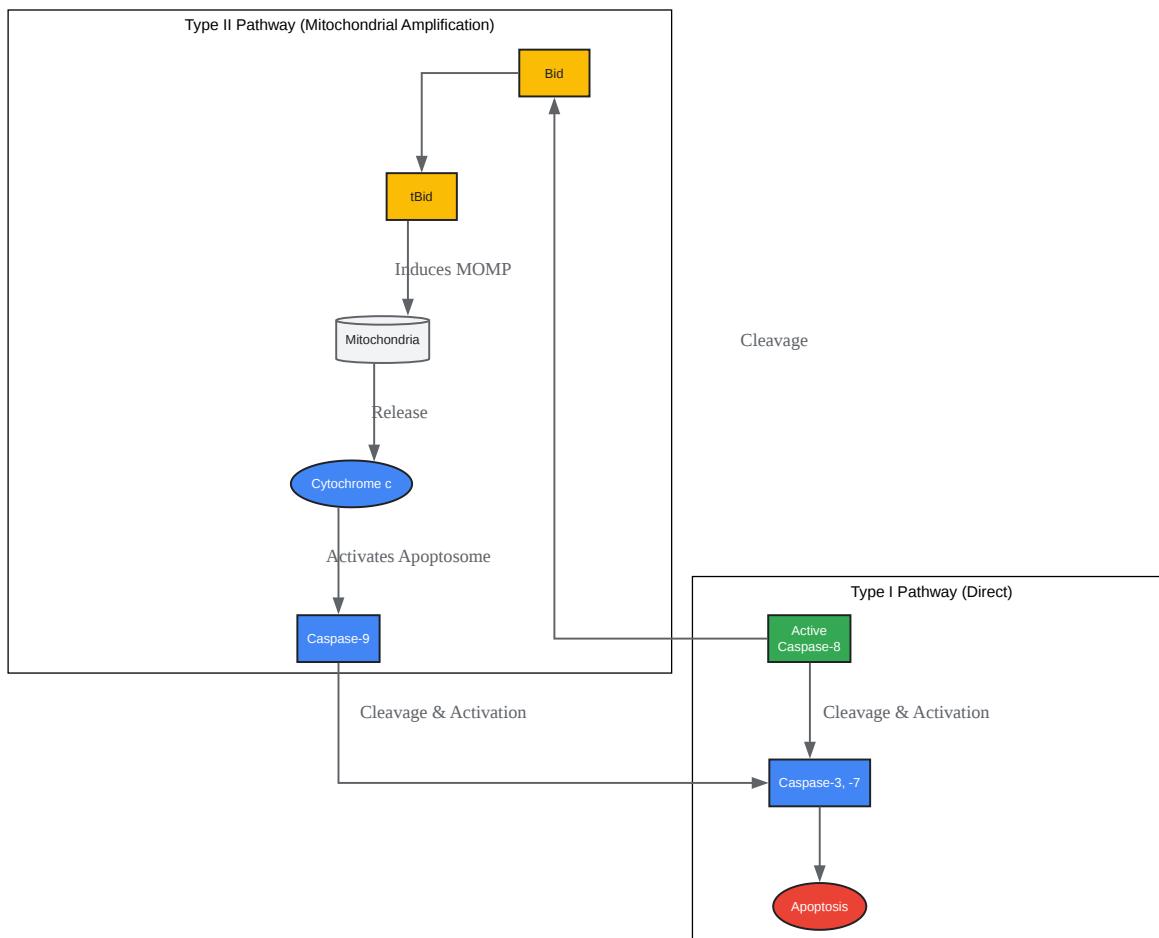
The Core of Activation: The DISC

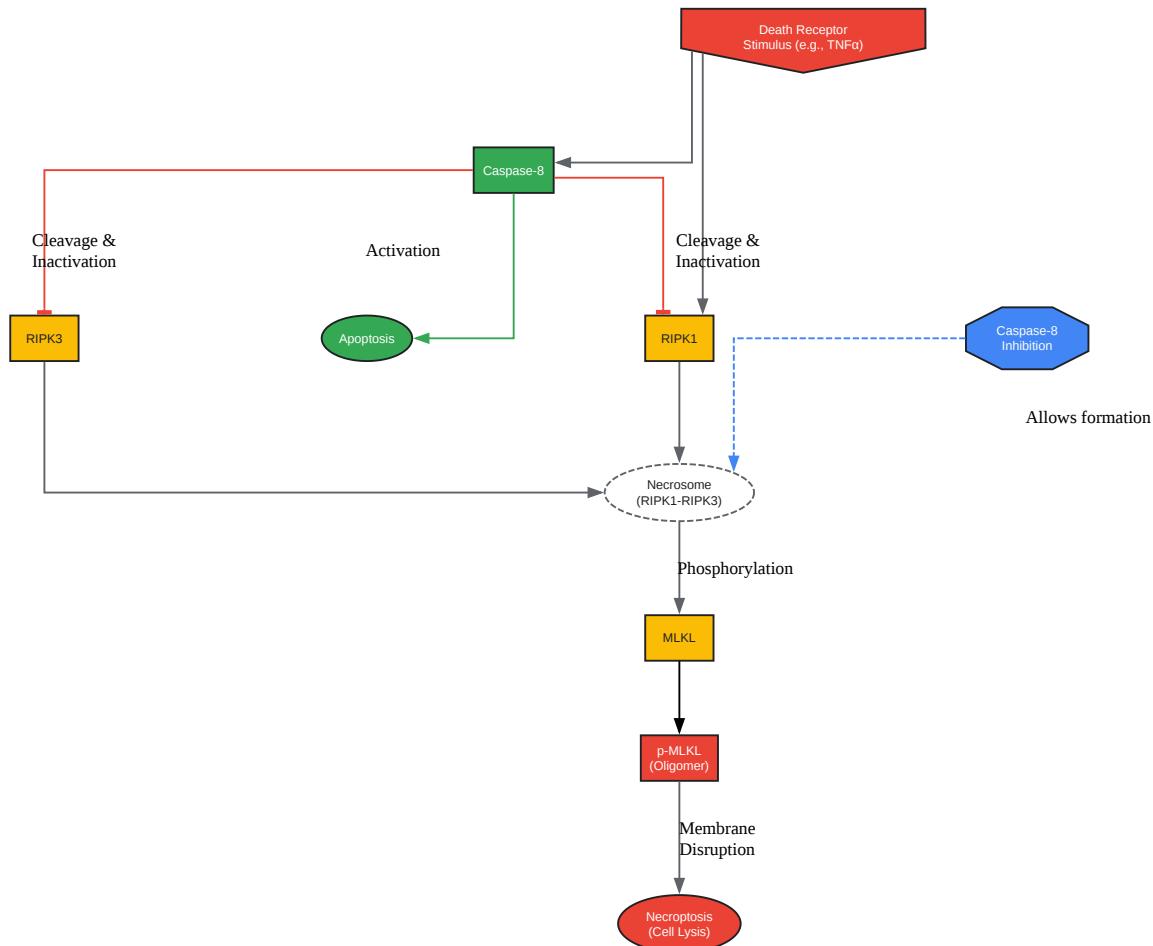
The activation of Caspase-8 is most classically initiated at the Death-Inducing Signaling Complex (DISC).^{[5][6]} This process begins when extracellular ligands, such as FasL or TNF-related apoptosis-inducing ligand (TRAIL), bind to their cognate death receptors (e.g., Fas, TRAIL-R1/2) on the cell surface.^{[7][8]} This ligation event triggers receptor trimerization and the recruitment of the adaptor protein FADD (Fas-Associated Death Domain) via homotypic interactions between their respective death domains (DD).^{[9][10]}

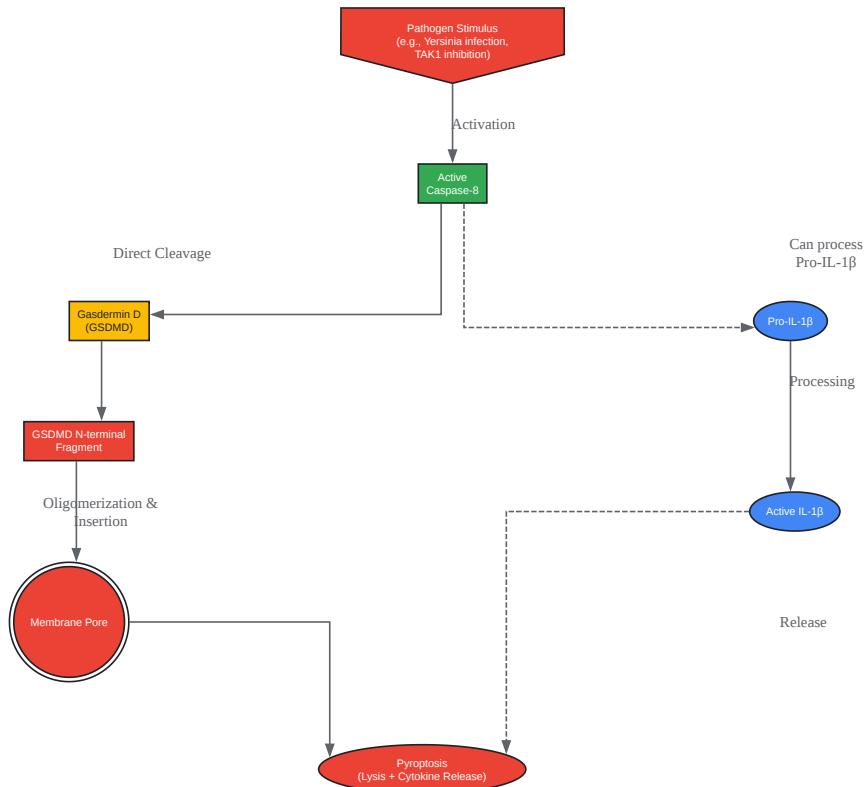
FADD, in turn, recruits pro-caspase-8 through interactions between their death effector domains (DEDs).^[11] This recruitment concentrates pro-caspase-8 molecules, facilitating their dimerization and subsequent auto-proteolytic activation.^{[5][12]} Recent models suggest that

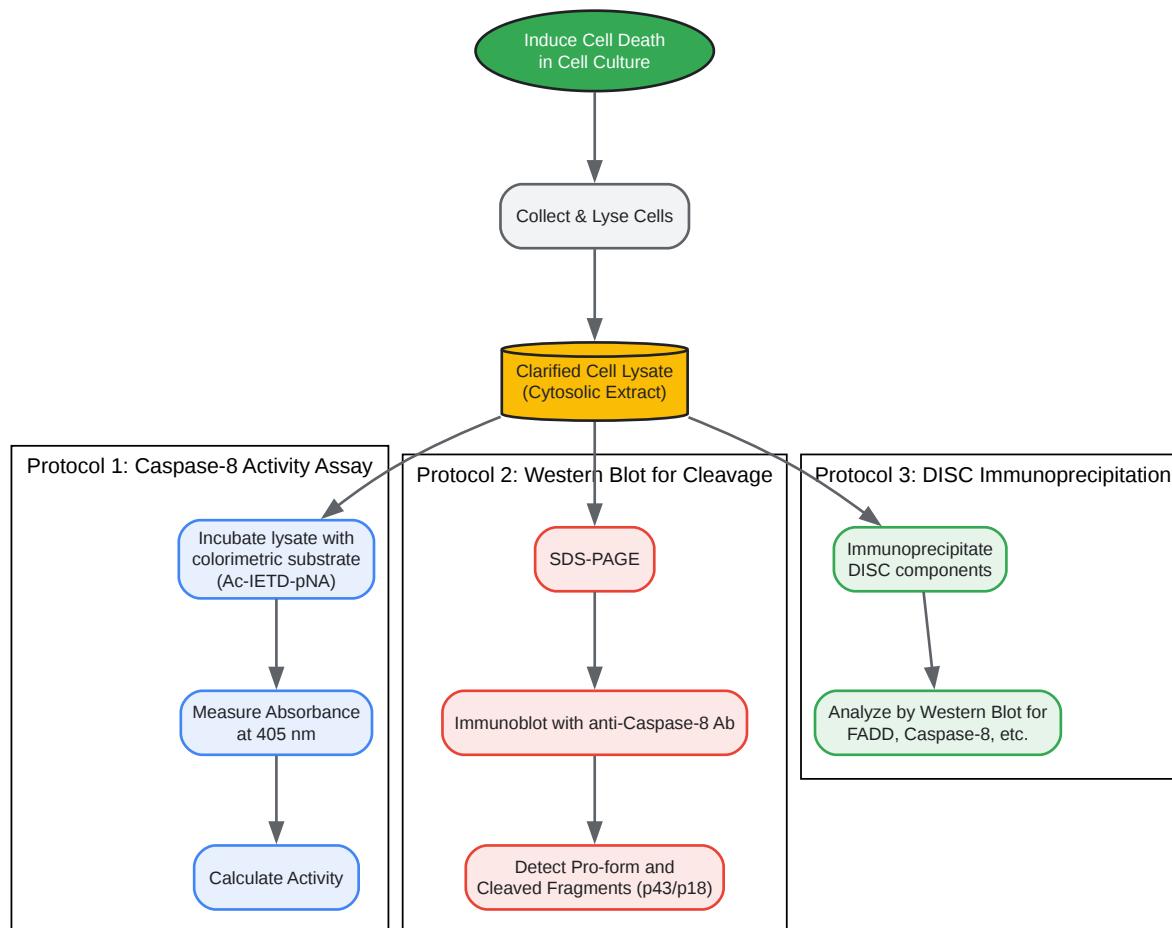
procaspase-8 molecules form a DED chain or filament, which serves as the platform for dimerization and activation.^{[5][13]} Upon activation, Caspase-8 is cleaved into its active subunits (p18 and p10), which then dissociate from the DISC to initiate downstream signaling cascades.^[11]









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- To cite this document: BenchChem. [understanding Caspase-8 dependent cell death]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13725195#understanding-caspase-8-dependent-cell-death>]

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